7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine

Catalog No.
S3554824
CAS No.
446284-44-2
M.F
C7H4BrClN2
M. Wt
231.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine

CAS Number

446284-44-2

Product Name

7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine

IUPAC Name

7-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48

InChI

InChI=1S/C7H4BrClN2/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H

InChI Key

UDKUOXRKQJWILR-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CN=C2Br)Cl

Canonical SMILES

C1=CNC2=C1C(=CN=C2Br)Cl

7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-c]pyridine core with bromine and chlorine substituents at the 7 and 4 positions, respectively. Its molecular formula is C₇H₄BrClN₂, and it has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The structural arrangement of this compound contributes to its unique chemical properties, making it a subject of extensive research in various scientific fields, particularly in pharmacology and organic synthesis.

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents such as Grignard reagents or organolithium compounds.
  • Oxidation and Reduction: This compound can be oxidized or reduced under specific conditions, leading to various derivatives. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The specific outcomes of these reactions depend on the reagents and conditions employed, allowing for the formation of diverse functionalized derivatives .

Research indicates that 7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine exhibits significant biological activity. It has been studied for its potential as an anticancer agent, particularly due to its interactions with transition metal complexes. The compound acts as a ligand in forming complexes that display cytotoxic properties against various cancer cell lines. Additionally, it has been shown to inhibit cytochrome P450 enzymes (e.g., CYP1A2), which are crucial for drug metabolism, suggesting its potential impact on pharmacokinetics and drug interactions.

The synthesis of 7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine typically involves the following methods:

  • Bromination and Chlorination: Starting from pyrrolo[2,3-c]pyridine derivatives, bromination and chlorination reactions are performed using reagents like N-bromosuccinimide and thionyl chloride.
  • Multi-step Synthesis: A common synthetic route begins with 5-chloro-2-bromo-3-nitropyridine, which undergoes nitration, reduction, and cyclization to yield the desired product.

Optimizing reaction conditions is critical for improving yield and scalability in both laboratory and industrial settings .

7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine has several notable applications:

  • Medicinal Chemistry: It is explored for its potential therapeutic effects against cancer by inhibiting specific enzymes or receptors.
  • Material Science: The compound is utilized as a building block in the synthesis of more complex molecules.
  • Biological Research: It serves as a tool for studying cell signaling pathways due to its ability to inhibit fibroblast growth factor receptors (FGFRs) involved in cell proliferation.

Studies have focused on the interactions of 7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine with various biological targets. Its ability to form complexes with transition metals enhances its potential as a drug candidate. For instance, when coordinated with platinum or palladium, it exhibits enhanced anticancer activity compared to uncoordinated forms. Furthermore, its inhibition of cytochrome P450 enzymes suggests that it could affect the metabolism of co-administered drugs, warranting further investigation into its pharmacological interactions.

Several compounds share structural similarities with 7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine. Here are some notable examples:

Compound NameSimilarity IndexKey Features
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine0.90Different halogen substitution at position 5
7-Bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine0.80Chlorine at position 3 instead of position 4
2-Bromo-6-chloro-1,7-naphthyridine0.88Naphthyridine structure with similar halogenation
5-Bromo-6-chloro-1H-pyrrolo[2,3-c]pyridine0.80Variation in halogen positioning

The unique substitution pattern of bromine and chlorine in 7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine imparts distinct chemical and biological properties that differentiate it from these similar compounds. Its specific interactions with biological targets make it a valuable compound in cancer research and drug development .

XLogP3

2.6

Dates

Modify: 2024-04-15

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